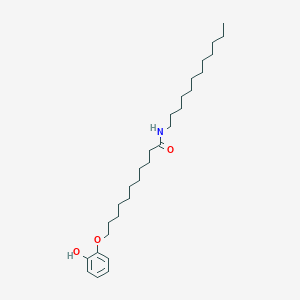
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is a synthetic organic compound with the molecular formula C29H51NO3. It is characterized by the presence of a long dodecyl chain and a phenoxy group attached to an undecanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the dodecyl chain can insert into lipid bilayers, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-11-(2-methoxyphenoxy)undecanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-Dodecyl-11-(2-chlorophenoxy)undecanamide: Contains a chloro group instead of a hydroxy group.
N-Dodecyl-11-(2-aminophenoxy)undecanamide: Features an amino group in place of the hydroxy group.
Uniqueness
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is unique due to the presence of the hydroxy group, which can form hydrogen bonds and participate in additional chemical reactions compared to its analogs.
Properties
CAS No. |
798557-93-4 |
|---|---|
Molecular Formula |
C29H51NO3 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
N-dodecyl-11-(2-hydroxyphenoxy)undecanamide |
InChI |
InChI=1S/C29H51NO3/c1-2-3-4-5-6-7-9-12-15-20-25-30-29(32)24-17-14-11-8-10-13-16-21-26-33-28-23-19-18-22-27(28)31/h18-19,22-23,31H,2-17,20-21,24-26H2,1H3,(H,30,32) |
InChI Key |
WRXYSKRBOKCFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)


![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
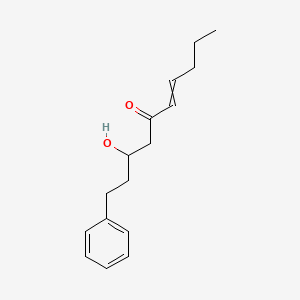
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
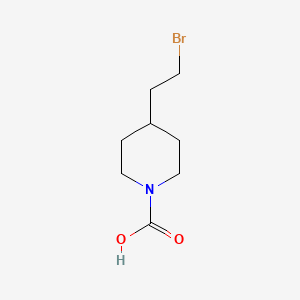
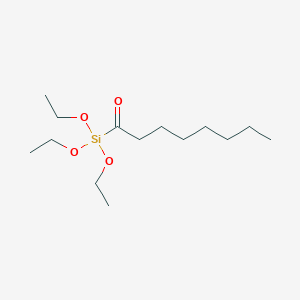
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
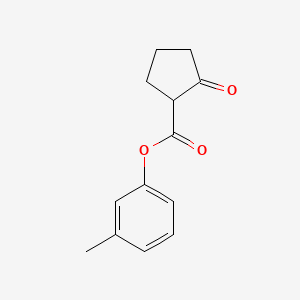
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
